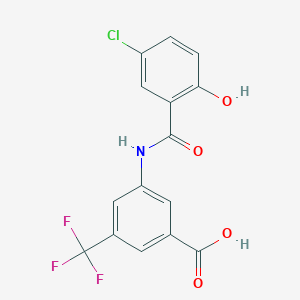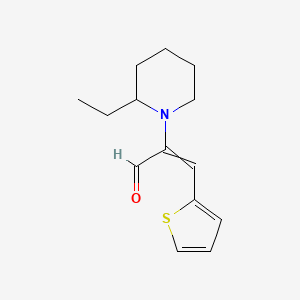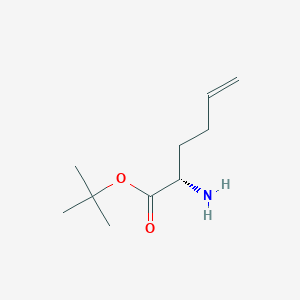
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-phenylprop-2-en-1-yl group and two methyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenylprop-2-en-1-ol, which can be obtained from cinnamyl alcohol.
Formation of Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to form the pyrrolidine ring.
Final Product: The final step involves the purification of the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-propen-1-ol: A structurally related compound with similar reactivity.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Another pyrrolidine derivative with different substituents.
Uniqueness
3,3-Dimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646450-03-5 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
3,3-dimethyl-1-(3-phenylprop-2-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21N/c1-15(2)10-12-16(13-15)11-6-9-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3 |
InChI-Schlüssel |
LQERCDJBBLMZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(C1)CC=CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)

![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)





